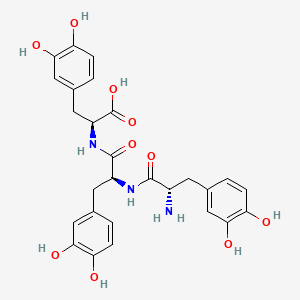

L-Dopa-L-dopa-L-dopa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Dopa, also known as L-3,4-dihydroxyphenylalanine, is a naturally occurring amino acid derivative. It is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. L-Dopa is widely recognized for its role in the treatment of Parkinson’s disease, where it helps replenish the diminished levels of dopamine in the brain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Dopa can be synthesized through various chemical routes. One common method involves the hydroxylation of L-tyrosine using tyrosine hydroxylase. Another synthetic route includes the use of catechol and alanine as starting materials, which undergo a series of reactions including hydroxylation and decarboxylation to produce L-Dopa .

Industrial Production Methods

Industrial production of L-Dopa often involves extraction from natural sources such as the seeds of Mucuna pruriens, a plant known for its high L-Dopa content. The extraction process typically involves the use of acid aqueous solutions followed by purification steps to isolate L-Dopa in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

L-Dopa undergoes several types of chemical reactions, including:

Oxidation: L-Dopa can be oxidized to form dopaquinone, which further undergoes polymerization to produce melanin.

Decarboxylation: In the presence of the enzyme aromatic L-amino acid decarboxylase, L-Dopa is decarboxylated to form dopamine.

Substitution: L-Dopa can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Decarboxylation: This reaction typically requires the enzyme aromatic L-amino acid decarboxylase and a cofactor such as pyridoxal phosphate (vitamin B6).

Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products

Dopaquinone: Formed through oxidation.

Dopamine: Formed through decarboxylation.

Substituted L-Dopa derivatives: Formed through substitution reactions.

Applications De Recherche Scientifique

L-Dopa has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various catecholamines and other biologically active compounds.

Biology: Studied for its role in neurotransmitter biosynthesis and its effects on neuronal activity.

Medicine: Primarily used in the treatment of Parkinson’s disease and dopamine-responsive dystonia.

Industry: Utilized in the production of melanin and other pigments.

Mécanisme D'action

L-Dopa exerts its effects primarily through its conversion to dopamine in the brain. Once administered, L-Dopa crosses the blood-brain barrier and is decarboxylated by the enzyme aromatic L-amino acid decarboxylase to produce dopamine. This increase in dopamine levels helps alleviate the motor symptoms associated with Parkinson’s disease .

Comparaison Avec Des Composés Similaires

Similar Compounds

D-Dopa: The D-isomer of L-Dopa, which does not exhibit the same biological activity as L-Dopa.

L-Dopa methyl ester: A derivative of L-Dopa that acts as an antagonist in certain biological systems.

Dopamine: The direct product of L-Dopa decarboxylation, used as a neurotransmitter.

Uniqueness

L-Dopa is unique in its ability to cross the blood-brain barrier and serve as a precursor to dopamine, making it an essential compound in the treatment of Parkinson’s disease. Its ability to be converted into multiple neurotransmitters also highlights its versatility in biological systems .

Propriétés

Numéro CAS |

52370-62-4 |

|---|---|

Formule moléculaire |

C27H29N3O10 |

Poids moléculaire |

555.5 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C27H29N3O10/c28-16(7-13-1-4-19(31)22(34)10-13)25(37)29-17(8-14-2-5-20(32)23(35)11-14)26(38)30-18(27(39)40)9-15-3-6-21(33)24(36)12-15/h1-6,10-12,16-18,31-36H,7-9,28H2,(H,29,37)(H,30,38)(H,39,40)/t16-,17-,18-/m0/s1 |

Clé InChI |

ZAYTZDQQAPUMRU-BZSNNMDCSA-N |

SMILES isomérique |

C1=CC(=C(C=C1C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)N[C@@H](CC3=CC(=C(C=C3)O)O)C(=O)O)N)O)O |

SMILES canonique |

C1=CC(=C(C=C1CC(C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)NC(CC3=CC(=C(C=C3)O)O)C(=O)O)N)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)

![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)